Synthetic Yield Benchmark: (2-Phenyl-1,3-oxazol-4-yl)acetic Acid Synthesis vs. Reference Conditions
In the synthesis of a series of oxazol-4-yl-acetic acids for evaluation as aldose reductase inhibitors, the target compound (2-Phenyl-1,3-oxazol-4-yl)acetic acid was prepared and isolated with a reported yield of 60% under standard conditions (reflux with sodium hydroxide in water for 1 hour) [1]. This serves as a quantitative baseline for researchers aiming to optimize or reproduce this specific synthetic route, providing a clear benchmark against which to measure process improvements or the efficiency of alternative synthetic strategies for the same core scaffold.
| Evidence Dimension | Synthesis Yield |
|---|---|
| Target Compound Data | 60% |
| Comparator Or Baseline | Standard synthesis conditions (NaOH, H2O, reflux, 1h) as reported for this compound [1] |
| Quantified Difference | N/A (This is a reported baseline, not a direct comparison) |
| Conditions | Sodium hydroxide, water, reflux for 1 hour [1] |
Why This Matters
This provides a quantitative benchmark for synthetic chemists, enabling assessment of alternative routes and enabling cost-effective procurement of the compound for large-scale applications.
- [1] La Motta, C., Sartini, S., Salerno, S., Simorini, F., Taliani, S., Marini, A. M., Da Settimo, F., Marinelli, L., Limongelli, V., & Novellino, E. (2008). Acetic Acid Aldose Reductase Inhibitors Bearing a Five-Membered Heterocyclic Core with Potent Topical Activity in a Visual Impairment Rat Model. Journal of Medicinal Chemistry, 51(11), 3182–3193 (Supporting Information). View Source
